

# synthesis of N-Formylsaccharin from saccharin and formic acid

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## Compound of Interest

Compound Name: N-Formylsaccharin

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## Synthesis of N-Formylsaccharin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-Formylsaccharin**, a crystalline solid, serves as a versatile and efficient reagent in organic synthesis. Primarily utilized as a formylating agent for amines and a stable, solid surrogate for carbon monoxide, its preparation from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of the synthesis of **N-Formylsaccharin** from saccharin and formic acid. The synthesis proceeds via the formation of a mixed acetic formic anhydride intermediate, which subsequently acylates the nitrogen atom of saccharin. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow to aid in a thorough understanding of the process.

### Introduction

**N-Formylsaccharin** (1,1-dioxo-1,2-benzothiazol-2(3H)-yl)methanone) is a valuable reagent in modern organic chemistry. Its utility stems from its ability to act as a potent formylating agent for a wide range of primary and secondary amines under mild conditions.<sup>[1][2][3]</sup> Furthermore, it has gained prominence as a safe and easy-to-handle solid precursor for carbon monoxide in

various transition-metal-catalyzed carbonylation reactions.[4][5] The synthesis of **N-Formylsaccharin** itself is a straightforward process that utilizes inexpensive and common laboratory chemicals: saccharin, formic acid, and a dehydrating agent, typically acetic anhydride.[4][6][7] This guide focuses on the detailed procedure for this synthesis, providing the necessary information for its successful replication in a laboratory setting.

## Synthesis of N-Formylsaccharin

The synthesis of **N-Formylsaccharin** from saccharin and formic acid is not a direct reaction but proceeds through the formation of a more reactive acylating agent, acetic formic anhydride. This mixed anhydride is generated in situ from the reaction of formic acid and acetic anhydride. The subsequent reaction of acetic formic anhydride with saccharin yields the desired **N-Formylsaccharin**.

## Reaction Scheme

The overall two-step, one-pot synthesis can be represented as follows:

Step 1: Formation of Acetic Formic Anhydride

Step 2: N-formylation of Saccharin

## Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound	Molecular Formula	Molar Mass (g/mol )	Melting Point (°C)	Appearance
Saccharin	C <sub>7</sub> H <sub>5</sub> NO <sub>3</sub> S	183.18	228-230	White crystalline solid
Formic Acid	CH <sub>2</sub> O <sub>2</sub>	46.03	8.4	Colorless fuming liquid
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	-73.1	Colorless liquid
N-Formylsaccharin	C <sub>8</sub> H <sub>5</sub> NO <sub>4</sub> S	211.19	~145-150 (decomposes)	White crystalline solid[4][8]

## Experimental Protocol

This protocol is based on established literature procedures for the synthesis of **N-Formylsaccharin**.[\[1\]](#)[\[6\]](#)[\[9\]](#)

## Materials and Equipment

- Saccharin
- Formic acid (98-100%)
- Acetic anhydride
- Pyridine (optional, as a catalyst)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Ice bath
- Büchner funnel and filter paper

- Vacuum flask
- Standard laboratory glassware

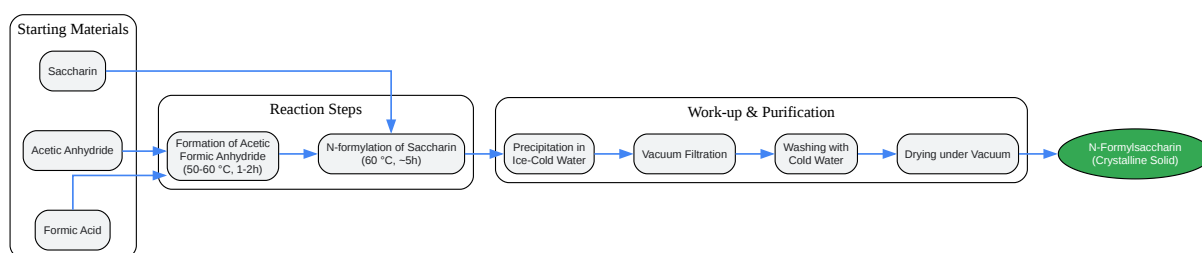
## Procedure

- Preparation of Acetic Formic Anhydride (in situ):
  - In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine formic acid (1.2 equivalents) and acetic anhydride (1.0 equivalent).
  - Heat the mixture gently to 50-60 °C for 1-2 hours with continuous stirring. This step facilitates the formation of the mixed anhydride.
- N-formylation of Saccharin:
  - To the flask containing the freshly prepared acetic formic anhydride, add saccharin (1.0 equivalent).
  - A catalytic amount of pyridine can be added at this stage to accelerate the reaction, although it is often not essential.
  - Continue heating the reaction mixture at 60 °C for approximately 5 hours, or until the reaction is complete (monitoring by TLC is recommended).[9]
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the **N-Formylsaccharin**.
  - Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
  - Wash the collected solid with cold water to remove any unreacted starting materials and by-products.

- Dry the product under vacuum to obtain pure **N-Formylsaccharin**. The reported yield for this procedure is typically in the range of 90-95%.<sup>[9]</sup>

## Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.



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Caption: Workflow for the synthesis of **N-Formylsaccharin**.

## Characterization Data

The synthesized **N-Formylsaccharin** can be characterized by various spectroscopic methods.

Technique	Data
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show aromatic protons in the range of $\delta$ 7.8-8.2 ppm and a characteristic singlet for the formyl proton around $\delta$ 9.0-9.5 ppm.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the saccharin moiety, and a distinct signal for the formyl carbonyl carbon.
IR Spectroscopy	The infrared spectrum will exhibit characteristic absorption bands for the carbonyl groups (typically around 1700-1750 $\text{cm}^{-1}$ ) and the sulfonyl group (around 1350 and 1180 $\text{cm}^{-1}$ ).

## Safety Precautions

- Formic acid and acetic anhydride are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
- Pyridine is flammable and toxic.
- N-Formylsaccharin** is moisture-sensitive and should be stored in a desiccator.[\[6\]](#)

## Conclusion

The synthesis of **N-Formylsaccharin** from saccharin and formic acid via an acetic formic anhydride intermediate is an efficient and high-yielding process. This technical guide provides a detailed protocol and essential data to facilitate its preparation in a research or developmental setting. The resulting **N-Formylsaccharin** is a valuable reagent for various synthetic transformations, particularly for the formylation of amines and as a convenient source of carbon monoxide.

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